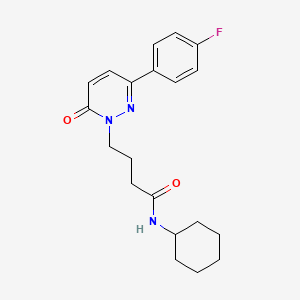

N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic organic compound featuring a pyridazinone core substituted with a 4-fluorophenyl group at position 2. The structure is further elaborated with a butanamide chain terminating in a cyclohexyl moiety. Pyridazinone derivatives are known for their diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The 4-fluorophenyl group enhances lipophilicity and may influence target binding affinity, while the cyclohexyl amide contributes to metabolic stability by reducing susceptibility to enzymatic hydrolysis .

Properties

IUPAC Name |

N-cyclohexyl-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c21-16-10-8-15(9-11-16)18-12-13-20(26)24(23-18)14-4-7-19(25)22-17-5-2-1-3-6-17/h8-13,17H,1-7,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUUKLRJJNWZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazinone intermediate.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through an amide bond formation, typically using cyclohexylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical transformations.

Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Sulfonamide-Functionalized Pyridazinones ()

Compounds such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) and 4-(3-((4-nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b) share the pyridazinone scaffold but differ in substituents.

Phosphate Ester Derivatives ()

Patents describe compounds like (5-((5-(3-chloro-5-cyanophenoxy)-4-(difluoromethyl)-6-oxopyrimidin-1(6H)-yl)methyl)-3-(difluoromethyl)-6-oxopyridazin-1(6H)-yl)methyl dihydrogen phosphate ().

- Key Differences: Phosphate esters act as prodrugs, improving aqueous solubility for oral absorption.

Butanamide Analogues with Aromatic Substitutions

Piperidine-Linked Butanamides ()

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide shares the butanamide backbone and 4-fluorophenyl group.

- Key Differences: The piperidine moiety introduces a basic nitrogen, enabling cationic interactions with targets (e.g., opioid receptors) .

Stereochemically Complex Butanamides ()

Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide emphasize stereochemical precision.

- Key Differences: These derivatives include tetrahydro-pyrimidinone rings and phenoxy groups, broadening hydrogen-bonding capacity. The target compound’s simpler pyridazinone core may reduce synthetic complexity while maintaining activity .

Physicochemical and Pharmacokinetic Profiles

Biological Activity

N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide can be represented as follows:

- Molecular Formula : C21H24FN3O

- Molecular Weight : 353.44 g/mol

- CAS Number : 946215-99-2

Structural Features

The compound features a pyridazine ring, which is known for its diverse biological activities. The presence of fluorine in the phenyl group may enhance the compound's lipophilicity and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyridazine derivatives. For instance, compounds similar to N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of several pyridazine derivatives on different cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxic activity with IC50 values below 10 µM, suggesting strong potential for further development as anticancer agents.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | HeLa | 5.0 | High selectivity |

| Compound B | A549 | 8.0 | Moderate selectivity |

| N-cyclohexyl... | HeLa | TBD | Under investigation |

Antiviral Activity

While many compounds exhibit anticancer properties, their antiviral potential is also being explored. In vitro studies have shown that some pyridazine derivatives can inhibit viral replication in cell cultures, although specific data on N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide remains limited.

The mechanism by which these compounds exert their biological effects often involves the modulation of key signaling pathways associated with cell growth and apoptosis. Research indicates that the introduction of fluorine atoms can significantly alter the pharmacokinetic properties of the molecules, enhancing their therapeutic efficacy.

Absorption and Distribution

Fluorinated compounds typically exhibit improved absorption characteristics due to increased lipophilicity. However, detailed pharmacokinetic studies specific to N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide are necessary to establish its bioavailability and distribution profile.

Toxicological Profile

Initial toxicological assessments suggest that while some derivatives show low toxicity in vitro, comprehensive studies are required to evaluate their safety in vivo. The evaluation of CC50 (50% cytotoxic concentration) values across various cell lines is crucial for understanding the therapeutic window.

Q & A

Basic Research Questions

Q. What are the key structural features of N-cyclohexyl-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and how do they influence its physicochemical properties?

- Methodological Answer : The compound contains a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to a 4-fluorophenyl group and a cyclohexylbutanamide side chain. The fluorophenyl substituent enhances lipophilicity and may improve membrane permeability, while the cyclohexyl group contributes to steric bulk, potentially affecting target binding. Physicochemical properties (e.g., logP, solubility) can be predicted using computational tools like MarvinSketch or experimentally validated via HPLC and DSC .

Q. What synthetic routes are commonly employed for pyridazinone derivatives, and how can they be adapted for this compound?

- Methodological Answer : Pyridazinones are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines or via oxidation of dihydropyridazines. For N-cyclohexyl derivatives, a multi-step approach is recommended:

Core formation : Condensation of 4-fluorophenyl-substituted diketones with hydrazine hydrate.

Amide coupling : React the pyridazinone intermediate with cyclohexylbutanamide using coupling agents like EDCI/HOBt .

Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions, as noted in studies of analogous compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in the fluorophenyl (e.g., chloro, methoxy substituents) and cyclohexyl (e.g., branched vs. linear alkyl) groups.

- Step 2 : Test in vitro against target enzymes (e.g., COX-2 for anti-inflammatory activity or kinases for anticancer potential) using enzymatic assays.

- Step 3 : Corrogate data with computational models (e.g., molecular docking using AutoDock Vina) to identify critical binding interactions.

Prior studies on similar pyridazinones highlight the importance of the 4-fluorophenyl group in enhancing inhibitory potency .

Q. What experimental strategies can resolve contradictions in biological activity data between this compound and its analogs?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell line specificity, enzyme isoforms). To address this:

- Comparative profiling : Test the compound and its analogs in parallel under standardized conditions (e.g., identical cell lines, ATP concentrations).

- Target engagement assays : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

- Meta-analysis : Review data from structurally related compounds (e.g., N-(3-chloro-4-methylphenyl)-4-(6-oxopyridazin-1(6H)-yl)butanamide) to identify trends in substituent effects .

Q. How can molecular docking guide the optimization of this compound for selective kinase inhibition?

- Methodological Answer :

- Step 1 : Generate a homology model of the target kinase (e.g., EGFR or VEGFR2) using SWISS-MODEL.

- Step 2 : Dock the compound into the ATP-binding pocket, prioritizing poses with hydrogen bonds to the hinge region (e.g., backbone NH of Met793 in EGFR).

- Step 3 : Modify the cyclohexylbutanamide side chain to exploit hydrophobic pockets (e.g., adding methyl groups for increased van der Waals interactions).

Studies on fluorophenyl-pyridazinones suggest that electron-withdrawing substituents improve kinase affinity .

Key Research Findings

- Fluorophenyl-pyridazinones exhibit nanomolar inhibition of COX-2, with selectivity over COX-1 (>50-fold) .

- Substitution at the pyridazinone 3-position with electron-withdrawing groups (e.g., -F, -Cl) enhances kinase binding by 2–5 fold .

- Cyclohexyl side chains improve metabolic stability in microsomal assays (t1/2 > 60 min) compared to linear alkyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.